Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-methylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-4-8-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYDVPYOXMXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173996-46-6 | |
| Record name | methyl 3-methylpyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-methylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires refluxing the mixture under anhydrous conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride's applications are noted in scientific research, particularly in synthesizing chiral molecules for pharmaceutical development .
Scientific Research Applications
- Synthesis of Pharmaceuticals This compound is an essential building block in synthesizing different pharmaceuticals, especially in developing novel drug candidates . Enantiomers, which are produced via the use of chiral molecules, behave differently due to the spatial arrangement of functional groups, increasing the possibilities for biological applications .
- Agrochemical Development It is used in creating agrochemicals to improve the effectiveness of pesticides and herbicides, helping to improve crop yield and pest management .
- Research in Organic Chemistry The compound is a valuable reagent in organic synthesis, allowing researchers to explore new chemical reactions and develop innovative materials .
- Biochemical Studies It is used in biochemical research, particularly in studying metabolic pathways and enzyme interactions, helping to understand biological processes .
- Cosmetic Formulations Methyl pyrrolidine-3-carboxylate hydrochloride is also incorporated into cosmetic products for its potential skin-conditioning properties, providing benefits in personal care formulations .
- M3 muscarinic acetylcholine receptor (mAChR) It can be used to study the M3 mAChR and its role in mediating the actions of acetylcholine (ACh) throughout the body .
- Chiral Synthesis: It can be used as a catalyst in Michael and Aldol reactions .
Mechanism of Action
The mechanism of action of methyl 3-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride with structurally or functionally related compounds, emphasizing key differences in properties, synthesis, and applications:
Key Findings :
Structural Variations: The ethyl ester analog (C₈H₁₅NO₂) lacks the hydrochloride salt but shares the pyrrolidine core, enabling similar cyclization reactions in alkaloid synthesis . Pyridine-based esters (e.g., C₈H₉NO₂) differ in aromaticity and electronic properties, limiting direct pharmacological overlap with pyrrolidine derivatives .
Synthetic Utility :
- This compound is favored over its ethyl counterpart for solubility in aqueous reactions .
- The hydroxylated variant requires additional protection/deprotection steps during synthesis, increasing process complexity .
Pharmacological Relevance :
- Yohimbane derivatives (e.g., 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester HCl) exhibit adrenergic activity, whereas pyrrolidine carboxylates are more commonly used as intermediates rather than direct therapeutics .
Biological Activity
Methyl 3-methylpyrrolidine-2-carboxylate hydrochloride is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. The compound has the following chemical properties:
- Molecular Formula: C₇H₁₄ClN₁O₂
- Molecular Weight: 165.65 g/mol
- CAS Number: 1132-61-2
The biological activity of this compound is primarily mediated through its interactions with specific biomolecules. It can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound has been shown to affect various enzymatic pathways, potentially serving as an inhibitor or modulator of key enzymes involved in neurotransmitter regulation and other biological processes .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In a comparative study, derivatives of the compound were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated moderate inhibition zones, suggesting that this compound could be a viable candidate for further development as an antimicrobial agent .
Neuroprotective Effects
The compound's structural similarity to amino acids suggests potential neuroprotective properties. Studies have explored its role in modulating enzymatic pathways associated with neurological disorders. Preliminary findings indicate that it may inhibit specific enzymes involved in neurotransmitter metabolism, which could be beneficial in treating conditions such as depression and anxiety .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 3-methylpyrrolidine-2-carboxylate | Moderate antibacterial activity | Hydrochloride form enhances solubility |
| N-Methylpyrrolidine | Neurotransmitter modulation | Basic nitrogen enhances reactivity |
| 3-Methylpyrrolidine-2-carboxylic acid | Limited antibacterial properties | Carboxylic acid group |
Case Studies
- Antibacterial Activity : A study conducted using the hole plate method demonstrated that this compound showed inhibition zones of approximately 17 mm against E. coli and 15 mm against S. aureus, indicating moderate antibacterial efficacy .
- Neuroprotective Studies : In vitro assays revealed that the compound could inhibit enzymes such as monoamine oxidase (MAO), which plays a significant role in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition suggests a potential application in treating mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
